molecular formula C12H8N2O4 B1601382 6-(3-Nitrophenyl)picolinic acid CAS No. 80021-34-7

6-(3-Nitrophenyl)picolinic acid

Cat. No.: B1601382
CAS No.: 80021-34-7
M. Wt: 244.2 g/mol
InChI Key: RZDPUNHNZGWZNV-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)picolinic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of picolinic acid, characterized by the presence of a nitrophenyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)picolinic acid typically involves the nitration of picolinic acid derivatives. One common method includes the reaction of picolinic acid with nitric acid in the presence of a catalyst to introduce the nitro group at the desired position. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration of the compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Nitrophenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(3-Nitrophenyl)picolinic acid has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 6-(3-Nitrophenyl)picolinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications in research and industry .

Biological Activity

6-(3-Nitrophenyl)picolinic acid is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological interactions, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₈N₂O₄ and a molecular weight of 244.2 g/mol. Its structure consists of a picolinic acid moiety with a nitrophenyl group at the 6-position, which imparts unique electronic properties that may enhance its biological activity compared to other derivatives.

Key Structural Features:

  • Carboxylic Acid Group : Facilitates various chemical reactions such as esterification and amidation.
  • Nitro Group (-NO2) : A reactive functional group that can participate in organic transformations and may enhance biological interactions.

Biological Activity

Research indicates that picolinic acid derivatives, including this compound, exhibit significant biological activities. These compounds have been studied for their potential roles in:

  • Anti-inflammatory Effects : Picolinic acid derivatives are known to modulate inflammatory responses.
  • Neurodegenerative Disease Treatment : Their ability to chelate metal ions may influence neurotransmitter systems, making them candidates for treating conditions like Alzheimer's disease.

Interaction Mechanisms

This compound can interact with various biological macromolecules due to its chelating ability. This interaction allows it to bind metal ions, influencing enzyme activity and cellular processes. Additionally, studies suggest that it may interact with neurotransmitter receptors, indicating a potential role in modulating synaptic transmission.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
Picolinic AcidMonocarboxylic acidIntermediate in tryptophan metabolism
6-(3-Aminophenyl)picolinic AcidAmino derivativePotentially enhanced biological activity
2-Picolinic AcidPicolinic derivativeKnown for its chelating properties
3-NitropyridineNitrogen-containing heterocycleExhibits different reactivity patterns

Properties

IUPAC Name

6-(3-nitrophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDPUNHNZGWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510471
Record name 6-(3-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80021-34-7
Record name 6-(3-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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